Reduced All-Cause Mortality and Increased Hospital-Free Days: Azithromycin plus β-Lactam versus Doxycycline plus β-Lactam for Hospitalized Community-Acquired Pneumonia
In a large observational study of 8,492 hospitalized patients with community-acquired pneumonia (CAP), azithromycin combined with a β-lactam was compared to doxycycline combined with a β-lactam. After 1:1 propensity score matching of 2,671 patients per group, azithromycin-treated patients exhibited a 29% reduction in in-hospital mortality (odds ratio 0.71, 95% CI 0.56-0.90), a 15% reduction in 30-day mortality (hazard ratio 0.85, 95% CI 0.72-0.99), and a 17% reduction in 90-day mortality (hazard ratio 0.83, 95% CI 0.73-0.95) [1]. Additionally, azithromycin-treated patients experienced significantly more hospital-free days, with an adjusted estimated difference of 1.37 days (95% CI 0.99-1.74) compared to doxycycline-based regimens [1].
| Evidence Dimension | Clinical efficacy outcomes (mortality and hospital-free days) in hospitalized CAP patients receiving β-lactam plus macrolide versus β-lactam plus tetracycline |
|---|---|
| Target Compound Data | In-hospital mortality: odds ratio 0.71 (95% CI 0.56-0.90); 30-day mortality: hazard ratio 0.85 (95% CI 0.72-0.99); 90-day mortality: hazard ratio 0.83 (95% CI 0.73-0.95); hospital-free days: adjusted difference +1.37 days (95% CI 0.99-1.74) |
| Comparator Or Baseline | Doxycycline plus β-lactam (reference group) |
| Quantified Difference | 29% lower in-hospital mortality; 15% lower 30-day mortality; 17% lower 90-day mortality; 1.37 additional hospital-free days with azithromycin |
| Conditions | Observational cohort study; hospitalized CAP patients at Mayo Clinic hospitals, May 2018 to September 2022; propensity score matched (2,671 per group) on congestive heart failure, coronary artery disease, COPD, HIV status, immunosuppressant use, and pneumonia severity index class |
Why This Matters
This direct outcome comparison provides procurement decision-makers with evidence that azithromycin combination therapy is associated with substantial mortality reduction relative to doxycycline-based alternatives, a key consideration for formulary inclusion and clinical trial design.
- [1] Virk A, Berbari EF, Murad MH, et al. Better outcomes in hospitalized patients with community-acquired pneumonia treated with azithromycin plus a beta-lactam versus doxycycline plus a beta-lactam. Clin Infect Dis. 2025;ciaf252. View Source
